Pomalidomide-5'-C2-alkyne is a derivative of pomalidomide, an immunomodulatory drug primarily used in treating multiple myeloma. This compound features an alkyne functional group, which enhances its utility as a building block for synthesizing targeted protein degraders, especially within the context of proteolysis-targeting chimeras (PROTACs) . Pomalidomide itself is known for its ability to modulate immune responses and promote the degradation of specific proteins involved in cancer progression.
Pomalidomide-5'-C2-alkyne is classified under:
The synthesis of pomalidomide-5'-C2-alkyne typically involves multi-step processes. One prevalent method includes the reaction of pomalidomide with alkyne-containing reagents. Continuous flow synthesis techniques are often employed due to their safety, reproducibility, and efficiency .
Pomalidomide-5'-C2-alkyne retains the core structure of pomalidomide while incorporating an alkyne group at the C2 position. The presence of this functional group allows for further chemical modifications, enhancing its versatility in synthetic applications.
Pomalidomide-5'-C2-alkyne participates in several types of chemical reactions:
Pomalidomide-5'-C2-alkyne exerts its biological effects primarily through binding to cereblon (CRBN), an E3 ubiquitin ligase. This binding facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation. Additionally, it enhances T cell and natural killer cell-mediated immunity, contributing to its antitumor effects .
Pomalidomide-5'-C2-alkyne has diverse applications in scientific research:
Pomalidomide-5'-C2-alkyne (CAS 2408797-68-0) contains a pomalidomide core that binds the Cereblon (CRBN) substrate receptor within the Cullin 4 RING E3 ubiquitin ligase (CRL4CRBN) complex. The phthalimide ring of pomalidomide inserts into CRBN’s hydrophobic tri-Trp pocket (Trp380, Trp386, Trp400), forming van der Waals interactions critical for molecular recognition [1] [7]. The C5 modification—a terminal alkyne attached via a two-carbon spacer—extends toward solvent-exposed regions adjacent to Gln147 and His378 of CRBN. This positioning minimizes steric clashes while preserving hydrogen-bonding networks essential for ternary complex formation (Table 1) [1] [8].
Table 1: Key Structural Features of Pomalidomide-5'-C2-alkyne–CRBN Interactions
| CRBN Residue | Interaction Type | Role in Binding |
|---|---|---|
| Trp380/386/400 | Hydrophobic | Phthalimide anchoring |
| Gln147 | Water-mediated H-bond | Stabilizes C4 carbonyl |
| His378 | Polar contact | Tolerates C5 modifications |
| Solvent-exposed region | Alkyne orientation | Permits linker conjugation |
The C2-alkyne linker enhances CRBN recruitment by preserving the conformational flexibility required for ubiquitin transfer. Surface plasmon resonance (SPR) assays reveal that Pomalidomide-5'-C2-alkyne maintains low-nanomolar binding affinity (KD ~50 nM) for CRBN, comparable to unmodified pomalidomide. This efficiency enables rapid assembly of the E3-PROTAC-target ternary complex. In cellular models, CRBN engagement by this conjugate induces degradation of neo-substrates (e.g., IKZF1/3) with DC50 values of 10–100 nM, confirming unimpaired ligase functionality [1] [7] [9].
Linker length critically influences PROTAC efficacy by modulating the distance between the POI and E3 ligase. The ethyl spacer in Pomalidomide-5'-C2-alkyne optimizes:
Table 2: Linker Length vs. Degradation Efficiency
| Linker Length | PROTAC Example | DC50 (nM) | Observation |
|---|---|---|---|
| C0 | Pomalidomide-amide | >1,000 | Low ternary stability |
| C2 | Pomalidomide-5'-C2-alkyne | 10–100 | Optimal complex geometry |
| C5-PEG | Pomalidomide-PEG5-alkyne | 50–200 | Reduced membrane permeability |
Pomalidomide-5'-C2-alkyne enables copper-catalyzed azide-alkyne cycloaddition (CuAAC) for PROTAC synthesis, offering advantages over azide-functionalized analogs:
A BET-targeting PROTAC was synthesized by conjugating JQ1 (bromodomain inhibitor) to Pomalidomide-5'-C2-alkyne via a triazole linkage. Key findings:
Homo-PROTACs dimerize CRBN ligands to induce E3 ligase self-ubiquitination. Pomalidomide-5'-C2-alkyne derivatives enabled:
CAS No.: 88192-98-7
CAS No.: 15834-10-3
CAS No.:
CAS No.: 45233-43-0
CAS No.: 78723-71-4
CAS No.: